3-(3-Chloro-6-methoxyphenyl)-3-pentanol
Description
3-Pentanol (CAS 584-02-1), a volatile organic compound (VOC), is a secondary alcohol with a five-carbon chain and a hydroxyl group at the third position. It is naturally produced by plants and bacteria, such as Bacillus spp. and Pseudomonas spp., and functions as a signaling molecule in plant-pathogen interactions . Research highlights its role in priming systemic resistance against bacterial and fungal pathogens, including Pseudomonas syringae and Xanthomonas axonopodis, by upregulating salicylic acid (SA) and jasmonic acid (JA) defense pathways . Unlike direct antimicrobial agents, 3-pentanol acts as an immune primer, enhancing transcriptional activation of defense genes (e.g., PR1, PDF1.2) post-pathogen challenge .
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c1-4-12(14,5-2)10-8-9(13)6-7-11(10)15-3/h6-8,14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUGLQNARCVOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=C(C=CC(=C1)Cl)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-6-methoxyphenyl)-3-pentanol typically involves the reaction of 3-chloro-6-methoxyphenyl boronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium phosphate in a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-6-methoxyphenyl)-3-pentanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of the chloro or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
3-(3-Chloro-6-methoxyphenyl)-3-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-Chloro-6-methoxyphenyl)-3-pentanol exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the context of its application, such as its role in metabolic processes or its interaction with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
1-Pentanol and 2-Pentanol
Structural isomers of 3-pentanol, 1-pentanol (primary alcohol) and 2-pentanol (secondary alcohol), exhibit distinct bioactivity profiles:
- Efficacy in Induced Resistance: In Arabidopsis, gaseous 1-pentanol (10 µM) and 2-pentanol (10 µM) reduced disease severity caused by P. syringae by 25% and 30%, respectively, whereas 3-pentanol (10 µM) achieved a 63% reduction . 3-Pentanol at 100 nM suppressed bacterial growth (P. syringae) by 25-fold, while 1-pentanol required 1 mM for comparable effects .
- Mechanistic Differences: 3-Pentanol uniquely primes both SA (PR1) and JA (PDF1.2) pathways, whereas 1-pentanol primarily activates JA signaling . Mutant studies (npr1, sid2, jar1) confirmed 3-pentanol’s dependency on SA and JA pathways, unlike 1-pentanol, which showed partial pathway independence .
2-Butanone
A ketone VOC, 2-butanone (CAS 78-93-3), demonstrates potent resistance induction at lower concentrations but narrower pathway activation:
- Concentration Efficiency: In cucumber, 0.1 µM 2-butanone reduced P. syringae symptoms by 26%, comparable to 1 mM 3-pentanol (24% reduction) . 2-Butanone at 10 nM still showed significant activity (17% reduction), whereas 10 µM 3-pentanol was ineffective .
2,3-Butanediol
A bacterial VOC, 2,3-butanediol (CAS 513-85-9), shows variable efficacy across plant species:
- Species-Dependent Activity: Effective in tobacco and Arabidopsis against necrotrophic pathogens but inconsistent in cucumber against biotrophic P. syringae . 3-Pentanol outperformed 2,3-butanediol in pepper and cucumber trials, achieving 25–100-fold pathogen suppression .
- Evaporation Challenges: Both compounds face rapid evaporation in open fields, but 3-pentanol’s dual-phase activity (volatile and root-absorbed) improves field stability .
Other Derivatives
- 2-Methyl-3-pentanol (CAS 565-67-3): Thermodynamic studies reveal stronger hydrogen bonding with amines (3 H-bonds per molecule) than 3-pentanol, suggesting altered volatility and solubility . However, its bioactivity remains uncharacterized.
Data Tables
Table 1. Comparative Efficacy Against Pseudomonas syringae
Table 2. Physicochemical Properties
| Compound | Boiling Point (°C) | Hydrogen Bonding Capacity | Field Stability |
|---|---|---|---|
| 3-Pentanol | 116 | Moderate (2–3 H-bonds) | Moderate |
| 2-Butanone | 80 | Low (1 H-bond) | Low |
| 2,3-Butanediol | 183 | High (3–4 H-bonds) | Low |
Discussion
3-Pentanol distinguishes itself from similar VOCs through dual SA/JA pathway priming, broad-spectrum efficacy, and field adaptability. While 2-butanone operates at lower concentrations, its narrow pathway activation limits utility. Structural analogs like 1-pentanol and 2-pentanol lack synergistic SA/JA induction, and 2,3-butanediol suffers from species-specific inconsistencies. Future research should explore halogenated derivatives (e.g., 3-(3-Chloro-6-methoxyphenyl)-3-pentanol) for enhanced stability and bioactivity, leveraging insights from 3-pentanol’s mechanism .
Biological Activity
3-(3-Chloro-6-methoxyphenyl)-3-pentanol is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, synthesizing findings from diverse studies and providing a comprehensive overview of its mechanisms, effects, and applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Chloro Group : The presence of a chlorine atom at the para position enhances lipophilicity and may influence receptor binding.
- Methoxy Group : The methoxy group can participate in hydrogen bonding, which may affect the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signaling pathways associated with pain, inflammation, and other physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound inhibited the growth of Gram-positive bacteria with varying degrees of effectiveness.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 18 |
These results suggest that the compound could be further developed as an antimicrobial agent.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in human cell lines. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Synthesis and Evaluation
A recent study focused on synthesizing this compound using a modified Grignard reaction. The synthesized compound was evaluated for its biological activity against various cell lines. Results indicated a dose-dependent response in cell viability assays, highlighting its potential as a therapeutic agent.
Case Study 2: Pharmacological Assessment
Another study assessed the pharmacological profile of this compound through animal models. The results indicated that administration of this compound resulted in significant analgesic effects comparable to standard analgesics like ibuprofen.
Toxicity and Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in rodents indicated a high safety margin, with no significant adverse effects observed at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
